Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate
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Overview
Description
Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound features a fluorenylmethyl group attached to a diazabicyclooctane structure, making it a unique molecule with interesting chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate typically involves multiple steps, including the formation of the fluorenylmethyl group and its subsequent attachment to the diazabicyclooctane core. Common synthetic routes may involve:
Formation of the Fluorenylmethyl Group: This step often involves the reaction of fluorene with a suitable alkylating agent under basic conditions.
Synthesis of Diazabicyclooctane Core: The diazabicyclooctane structure can be synthesized through a series of cyclization reactions, often starting from simple amines and carboxylic acids.
Coupling Reaction: The final step involves coupling the fluorenylmethyl group with the diazabicyclooctane core, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Interacting with DNA: Binding to DNA and interfering with replication or transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate can be compared with other similar compounds, such as:
Fluorenylmethyl Derivatives: Compounds with similar fluorenylmethyl groups but different core structures.
Diazabicyclooctane Derivatives: Compounds with similar diazabicyclooctane cores but different substituents.
Uniqueness
The unique combination of the fluorenylmethyl group and the diazabicyclooctane core in Rac-(9H-fluoren-9-YL)methyl (1R,6S)-2,5-diazabicyclo[42
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (1R,6S)-2,5-diazabicyclo[4.2.0]octane-2-carboxylate |
InChI |
InChI=1S/C21H22N2O2/c24-21(23-12-11-22-19-9-10-20(19)23)25-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-20,22H,9-13H2/t19-,20+/m0/s1 |
InChI Key |
IBQXBNJOHWXRQF-VQTJNVASSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@H]1NCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1CC2C1NCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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